1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
CAS No.: 16501-01-2
Cat. No.: VC21036463
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16501-01-2 |
|---|---|
| Molecular Formula | C11H12O5 |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | 2-(2-methoxyethoxycarbonyl)benzoic acid |
| Standard InChI | InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
| Standard InChI Key | NGFWAKGWMSOVMP-UHFFFAOYSA-N |
| SMILES | COCCOC(=O)C1=CC=CC=C1C(=O)O |
| Canonical SMILES | COCCOC(=O)C1=CC=CC=C1C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester consists of a benzene ring with two carboxylic acid groups in the ortho position (1,2-positions). One of these carboxylic acid groups is esterified with 2-methoxyethanol, resulting in a 2-methoxyethyl ester side chain, while the other carboxylic acid group remains unesterified.
The chemical structure can be represented as follows:
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A benzene ring core
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Two carboxylic acid groups at positions 1 and 2
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Position 1 modified with a 2-methoxyethyl ester group
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Position 2 containing a free carboxylic acid group
Chemical Identity
The compound has the following chemical identity parameters:
| Parameter | Value |
|---|---|
| Chemical Name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester |
| Common Name | Mono-2-methoxyethyl phthalate |
| Molecular Formula | C11H12O5 |
| Molecular Weight | 224.21 g/mol |
| CAS Number | Not explicitly provided in search results |
Chemical Reactivity
As a monoester phthalate with one free carboxylic acid group, this compound exhibits reactivity typical of carboxylic acids. The free carboxylic acid group can participate in acid-base reactions, esterification, and other transformations common to carboxylic acids. The ester group can undergo hydrolysis under appropriate conditions, potentially releasing 2-methoxyethanol and phthalic acid.
Synthesis Methods
Direct Synthesis from Phthalic Anhydride
The primary method for synthesizing mono-2-methoxyethyl phthalate involves the controlled reaction of phthalic anhydride with 2-methoxyethanol. According to the research, this synthesis can be performed as follows:
"10 g of phthalic anhydride (67.52 mmol, 1 eq) was suspended in 30mL toluene and 6.2 g of 2-methoxyethanol (81.48 mmol, 1.2 eq) was added to this suspension. The mixture was stirred under a nitrogen atmosphere for 16 h at 100 °C. The white precipitate that was formed was isolated by filtration and dried under vacuum at 40°C. Chloroform was added to dissolve the desired product and the insoluble white crystals (= phthalic acid) where removed via filtration. The solvent was removed under reduced pressure to obtain the product as a colourless oil (11.603 g, 51.75 mmol, 77%)" .
This synthesis method achieved a relatively high yield of 77%, producing the mono-2-methoxyethyl phthalate as a colorless oil.
Purification Techniques
The purification process involves:
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Filtration to remove the white precipitate formed during the reaction
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Vacuum drying at 40°C
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Selective dissolution in chloroform to separate the desired product from phthalic acid
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Filtration to remove insoluble phthalic acid crystals
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Solvent removal under reduced pressure to obtain the pure product
Physical Properties
Physical State and Appearance
Based on the synthesis results, mono-2-methoxyethyl phthalate appears as a colorless oil at room temperature . This is consistent with other low molecular weight phthalate monoesters.
| Property | Value | Source/Note |
|---|---|---|
| Physical State | Colorless oil | Synthesis result |
| Molecular Weight | 224.21 g/mol | ESI-MS analysis |
| ESI-MS (m/z) | 225.1 [M+H]+ | Mass spectrometry data |
Analytical Detection Methods
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully employed for the detection and characterization of mono-2-methoxyethyl phthalate. The compound shows a characteristic mass-to-charge ratio (m/z) of 225.1 for the protonated molecule [M+H]+ .
Chromatographic Methods
For related compounds like monomethoxyethyl phthalate TMS derivative, gas chromatography has been used with success. For example, using a VF-5MS capillary column (30 m/0.25 mm/0.25 μm), with helium as carrier gas, and a temperature program starting at 60°C and ending at 270°C, a retention index (I) of 1857 was reported . Similar chromatographic conditions might be applicable for the analysis of mono-2-methoxyethyl phthalate, potentially after appropriate derivatization.
Metabolic Fate and Toxicological Considerations
Toxicological Implications
The toxicity of mono-2-methoxyethyl phthalate may be related to both the phthalate moiety and the 2-methoxyethanol that could be released upon hydrolysis. For the related diester DMEP, toxicological studies have shown:
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Low acute oral, dermal, and inhalational toxicity
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Minimal skin and eye irritation
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No skin sensitization in animal studies
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In repeated dose studies, effects on thymus and testes weight in rats at high doses
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Decreases in haemoglobin and haematocrit values at doses as low as 100 mg/kg bw/d
Given that mono-2-methoxyethyl phthalate could potentially release 2-methoxyethanol upon metabolism, the toxicity profile of 2-methoxyethanol should also be considered. In pregnant rats, DMEP was found to be rapidly transferred across the placenta into the fetus, and the rat fetus has little or no ability to hydrolyze DMEP to the monoester . This suggests that the intact monoester could potentially have direct biological effects.
Comparison with Related Compounds
Comparison with Bis(2-methoxyethyl) Phthalate (DMEP)
Mono-2-methoxyethyl phthalate differs from DMEP primarily in its ester configuration:
| Feature | Mono-2-methoxyethyl phthalate | Bis(2-methoxyethyl) phthalate (DMEP) |
|---|---|---|
| Molecular Formula | C11H12O5 | C14H18O6 |
| Molecular Weight | 224.21 g/mol | 282.30 g/mol |
| Structure | One 2-methoxyethyl ester group, one free carboxylic acid | Two 2-methoxyethyl ester groups |
| Physical State | Colorless oil | Light colored, clear liquid |
| Water Solubility | Likely higher due to free carboxylic acid | 0.9 g/L (20°C) |
| Log Kow | Likely lower than DMEP | 2.9 |
Comparison with 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO
Another related compound is 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO, which also has a monoester structure but with a different ester group:
Applications and Uses
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Intermediates in the synthesis of other compounds
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Cross-linking agents in certain formulations
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Specialized components in coatings and materials
By analogy, mono-2-methoxyethyl phthalate might find applications in similar domains, though specific uses would depend on its unique chemical and physical properties.
Regulatory Considerations
The related compound bis(2-methoxyethyl) phthalate (DMEP) has been assessed by regulatory bodies such as the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) and is included in the NICNAS Phthalates Hazard Compendium . By extension, mono-2-methoxyethyl phthalate may be subject to similar regulatory considerations, especially if found as a metabolite or degradation product of DMEP in environmental or biological samples.
The U.S. Consumer Product Safety Commission (CPSC) has also reviewed certain phthalates and phthalate alternatives for toxicity considerations , indicating the general regulatory interest in this class of compounds.
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